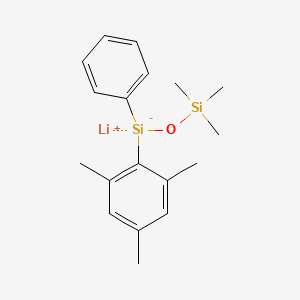
lithium;phenyl-(2,4,6-trimethylphenyl)-trimethylsilyloxysilanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;phenyl-(2,4,6-trimethylphenyl)-trimethylsilyloxysilanide is a complex organosilicon compound It is characterized by the presence of lithium, phenyl, and trimethylsilyl groups, which contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;phenyl-(2,4,6-trimethylphenyl)-trimethylsilyloxysilanide typically involves the reaction of lithium with phenyl-(2,4,6-trimethylphenyl)-trimethylsilyloxysilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process requires careful control of temperature and solvent conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using specialized equipment to handle the reactive intermediates. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. The final product is usually purified through techniques such as crystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;phenyl-(2,4,6-trimethylphenyl)-trimethylsilyloxysilanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced to form simpler organosilicon compounds.
Substitution: The phenyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out in solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a wide range of functionalized organosilicon compounds.
Aplicaciones Científicas De Investigación
Lithium;phenyl-(2,4,6-trimethylphenyl)-trimethylsilyloxysilanide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules and as a tool for studying silicon-based biochemistry.
Industry: It is used in the production of advanced materials, such as silicon-based polymers and coatings.
Mecanismo De Acción
The mechanism of action of lithium;phenyl-(2,4,6-trimethylphenyl)-trimethylsilyloxysilanide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The lithium atom can coordinate with other molecules, facilitating the transfer of electrons and the formation of new chemical bonds. The phenyl and trimethylsilyl groups provide steric and electronic effects that influence the reactivity and selectivity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- Lithium phenyl-2,4,6-trimethylbenzoylphosphinate
- Lithium phenyl-2,4,6-trimethylbenzoylphosphinate
- Lithium phenyl-2,4,6-trimethylbenzoylphosphinate
Uniqueness
Lithium;phenyl-(2,4,6-trimethylphenyl)-trimethylsilyloxysilanide is unique due to its specific combination of lithium, phenyl, and trimethylsilyl groups. This combination imparts distinct reactivity and stability, making it valuable for specialized applications in synthesis and material science. The presence of the trimethylsilyl group, in particular, enhances the compound’s solubility and compatibility with various solvents and reaction conditions.
Propiedades
Número CAS |
823207-29-0 |
|---|---|
Fórmula molecular |
C18H25LiOSi2 |
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
lithium;phenyl-(2,4,6-trimethylphenyl)-trimethylsilyloxysilanide |
InChI |
InChI=1S/C18H25OSi2.Li/c1-14-12-15(2)18(16(3)13-14)20(19-21(4,5)6)17-10-8-7-9-11-17;/h7-13H,1-6H3;/q-1;+1 |
Clave InChI |
XOFLNTBVHASCKR-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CC1=CC(=C(C(=C1)C)[Si-](C2=CC=CC=C2)O[Si](C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


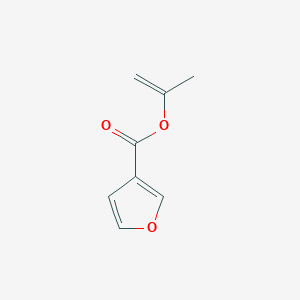
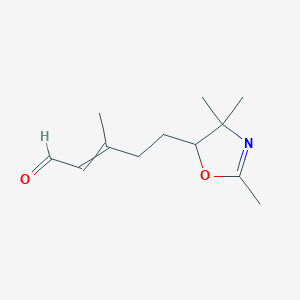
![[(2S)-4-Oxo-4-(2-oxo-1,3-oxazolidin-3-yl)butan-2-yl]propanedinitrile](/img/structure/B14232691.png)

![[1,2-Bis(sulfanyl)dodecyl]phosphonic acid](/img/structure/B14232701.png)
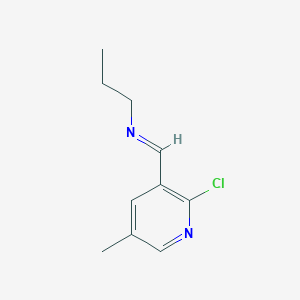
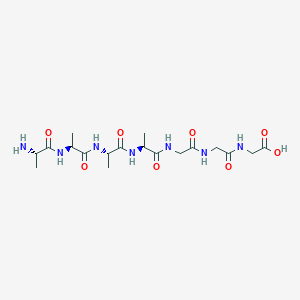
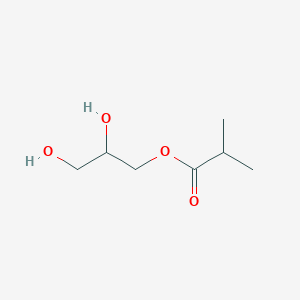
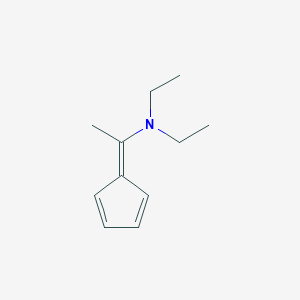
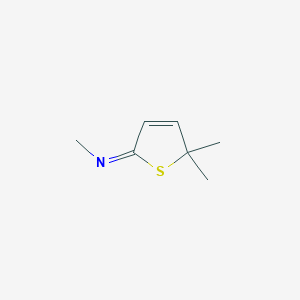
![1-[2-(4-Methoxy-9H-xanthen-9-YL)ethenyl]pyrrolidin-2-one](/img/structure/B14232736.png)
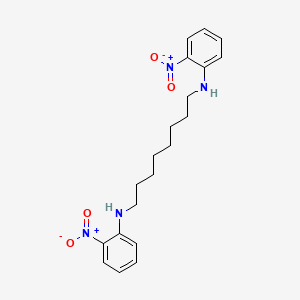
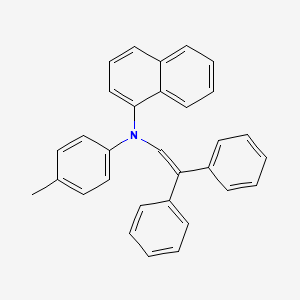
![N-[3-(4-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide](/img/structure/B14232781.png)
